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Introduction
KER-047 is an investigational small molecule designed to selectively inhibit Activin Receptor-

Like Kinase-2 (ALK2), a key regulator of iron homeostasis.[1][2] Dysregulation of ALK2

signaling can lead to inappropriately high levels of hepcidin, the master regulator of iron

metabolism.[3] Elevated hepcidin restricts the availability of iron for red blood cell production,

resulting in anemia.[3] By inhibiting ALK2, KER-047 aims to reduce hepcidin expression,

thereby increasing serum iron and transferrin saturation, and promoting erythropoiesis in the

context of iron-restricted anemias.[1][3]

These application notes provide an overview of the mechanism of action of KER-047,

summarize key preclinical and clinical findings, and detail experimental protocols for evaluating

KER-047, particularly in combination with other therapeutic agents. It is important to note that

as of late 2023, Keros Therapeutics has decided to deprioritize the KER-047 program and is

exploring strategic partnerships for its further development.

Mechanism of Action: ALK2 Inhibition
The transforming growth factor-beta (TGF-β) superfamily, including bone morphogenetic

proteins (BMPs), plays a crucial role in regulating hepcidin production through the ALK2

receptor. Under normal physiological conditions, the binding of BMPs to the ALK2 receptor

complex leads to the phosphorylation of downstream SMAD proteins, which in turn
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transcriptionally upregulate hepcidin. KER-047, as a selective ALK2 inhibitor, is designed to

interrupt this signaling cascade. This leads to a reduction in hepcidin levels, which in turn

increases iron mobilization from stores and enhances iron availability for erythropoiesis.[1][3]

Preclinical Evaluation of ALK2 Inhibition in
Combination Therapy
A preclinical study in a mouse model of anemia of inflammation (AI) has explored the

combination of an ALK2 inhibitor with a research form of KER-050 (RKER-050), a ligand trap

that inhibits certain TGF-β superfamily members to promote late-stage erythroid differentiation.

Study Objective: To evaluate the therapeutic potential of
an investigational neutralizing antibody to ALK2 (RKER-
216) as a monotherapy and in combination with RKER-
050 in a mouse model of anemia of inflammation
induced by chronic kidney disease (CKD).[6]
Key Findings:

ALK2 Inhibition Monotherapy: Treatment with the ALK2 inhibitor RKER-216 alone led to a

significant decrease in serum hepcidin, an increase in transferrin saturation, and a reduction

in spleen iron retention compared to vehicle-treated CKD mice. This resulted in improved

hemoglobin levels and red blood cell production.[4]

Combination Therapy: The combination of RKER-216 and RKER-050 resulted in a greater

increase in both hemoglobin and red blood cell counts compared to RKER-216 monotherapy,

suggesting a synergistic effect.[4] Interestingly, no significant differences in serum hepcidin,

spleen iron, or transferrin saturation were observed between the combination therapy and

monotherapy groups.[3] This indicates that while ALK2 inhibition effectively mobilizes iron,

the addition of RKER-050 further enhances the erythropoietic response.[3][4]

Clinical Evaluation of KER-047
Phase 1 Clinical Trial in Healthy Volunteers
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A Phase 1, randomized, double-blind, placebo-controlled trial was conducted to assess the

safety, tolerability, pharmacokinetics, and pharmacodynamics of KER-047 in healthy adult

volunteers. The study included single ascending dose (SAD) and multiple ascending dose

(MAD) cohorts.[5]

Key Findings:
Safety and Tolerability: KER-047 was generally well-tolerated. The most common adverse

events were mild to moderate in severity.[5]

Pharmacodynamics: Administration of KER-047 resulted in dose-dependent decreases in

serum hepcidin and ferritin, and robust and sustained increases in serum iron and transferrin

saturation.[1][5] An increase in reticulocyte hemoglobin was also observed, indicating that

the mobilized iron was being incorporated into newly formed red blood cells.[1]

Phase 2 Clinical Trial in Patients with Iron-Refractory
Iron Deficiency Anemia (IRIDA)
An open-label, two-part Phase 2 clinical trial was initiated to evaluate KER-047 in patients with

IRIDA, a rare genetic disorder characterized by high hepcidin levels.

Key Findings (from one reported patient):
Treatment with KER-047 was well-tolerated.

A decrease in hepcidin and serum ferritin levels was observed.

An increase in reticulocyte hemoglobin was also noted, suggesting improved iron utilization

for erythropoiesis.

Data Presentation
Table 1: Summary of Preclinical Combination Therapy in
a Mouse Model of Anemia of Inflammation
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Parameter
Vehicle-Treated
CKD Mice

RKER-216 (ALK2
inhibitor)
Monotherapy

RKER-216 + RKER-
050 Combination
Therapy

Serum Hepcidin Elevated >95% decrease >95% decrease

Spleen Iron Retention Increased Decreased Decreased

Transferrin Saturation Decreased Increased Increased

Hemoglobin Decreased Improved Greater Improvement

Red Blood Cell Count Decreased Improved Greater Improvement

Data summarized from a press release by Keros Therapeutics.[4]

Table 2: Summary of Pharmacodynamic Effects of KER-
047 in Phase 1 MAD Cohorts (Healthy Volunteers)

Parameter Effect Observed

Serum Hepcidin Dose-dependent decrease

Serum Ferritin Dose-dependent decrease

Serum Iron Robust and sustained increase

Transferrin Saturation Robust and sustained increase

Reticulocyte Hemoglobin Increase

Data summarized from press releases and presentations by Keros Therapeutics.[1][5]

Experimental Protocols
Protocol 1: Preclinical Evaluation of an ALK2 Inhibitor in
Combination with RKER-050 in a Mouse Model of
Anemia of Inflammation
1. Animal Model:
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Species and Strain: Male C57BL/6 mice.[6]

Disease Induction: Anemia of inflammation is induced via a chronic kidney disease (CKD)

model. Mice are fed a diet containing 0.2% adenine and 40 ppm iron for five weeks to induce

CKD and subsequent anemia.[4]

2. Treatment Groups:

Group 1: Vehicle control

Group 2: RKER-216 (neutralizing antibody to ALK2) monotherapy

Group 3: RKER-050 monotherapy

Group 4: RKER-216 and RKER-050 combination therapy

3. Dosing Regimen:

RKER-216: 3 mg/kg administered subcutaneously twice a week for four weeks.[4]

RKER-050: 7.5 mg/kg administered subcutaneously once a week for four weeks.[4]

4. Endpoint Analysis:

Hematology: Complete blood counts (including hemoglobin and red blood cell count) are

measured using a suitable hematology analyzer.

Iron Metabolism: Serum hepcidin is measured by ELISA. Serum iron and transferrin

saturation are determined using colorimetric assays. Spleen and liver non-heme iron content

are also measured.

Inflammatory Markers: Serum levels of inflammatory cytokines (e.g., IL-6) can be measured

by ELISA to confirm the inflammatory state.

Protocol 2: Phase 1 Clinical Trial of KER-047 in Healthy
Volunteers (Summary)
1. Study Design:
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Randomized, double-blind, placebo-controlled, two-part (SAD and MAD) study.[5]

2. Participant Population:

Healthy adult volunteers.

3. Dosing:

SAD Cohorts: Single oral doses of KER-047 (capsule and liquid formulations) or placebo.[5]

MAD Cohorts: Daily oral doses of KER-047 (liquid formulation) or placebo for 7 to 14 days.

[5]

4. Assessments:

Safety and Tolerability: Monitoring of adverse events, clinical laboratory tests, vital signs, and

electrocardiograms.

Pharmacokinetics: Measurement of plasma concentrations of KER-047 at various time

points to determine parameters such as Cmax, AUC, and half-life.

Pharmacodynamics: Measurement of serum hepcidin, ferritin, iron, transferrin saturation,

and reticulocyte hemoglobin at baseline and throughout the study.
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Caption: Mechanism of action of KER-047 as an ALK2 inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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